6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
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Overview
Description
6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H4N2O6 and a molecular weight of 200.11 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with hydroxy, nitro, and carboxylic acid groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves several steps. One common method includes the nitration of 4-oxo-1,4-dihydropyridine-3-carboxylic acid, followed by hydrolysis to introduce the hydroxy group . The reaction conditions typically involve the use of nitric acid and sulfuric acid as nitrating agents, and the hydrolysis step is carried out under acidic or basic conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder, leading to the formation of amino derivatives.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Pyridinecarboxylic acid, 6-hydroxy-: This compound has a similar pyridine ring structure but lacks the nitro group, resulting in different chemical and biological properties.
Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: This compound has a similar core structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O6/c9-4-2(6(11)12)1-7-5(10)3(4)8(13)14/h1H,(H,11,12)(H2,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWDJGWGMBFKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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